![molecular formula C27H34N10O6 B1243020 2-[(3S)-4-[2-[[4-(diaminomethylideneamino)benzoyl]amino]acetyl]-3-[3-[[4-(diaminomethylideneamino)benzoyl]amino]propyl]-2-oxopiperazin-1-yl]acetic acid](/img/structure/B1243020.png)
2-[(3S)-4-[2-[[4-(diaminomethylideneamino)benzoyl]amino]acetyl]-3-[3-[[4-(diaminomethylideneamino)benzoyl]amino]propyl]-2-oxopiperazin-1-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TAK-024 是一种由武田药品工业株式会社开发的小分子药物。 它主要以其作为血小板抑制剂的作用而闻名,对人类、猴子和豚鼠的血小板聚集具有显著的抑制作用 。 TAK-024 在治疗心血管疾病方面显示出潜力,特别是在预防动脉血栓形成方面 .
准备方法
TAK-024 的合成涉及多个步骤,包括形成关键中间体及其随后的反应以形成最终化合物。 合成路线通常涉及在受控条件下使用各种试剂和催化剂,以确保高收率和纯度 。 TAK-024 的工业生产方法旨在扩大合成过程,同时保持化合物的质量和一致性 .
化学反应分析
TAK-024 经历了几种类型的化学反应,包括:
氧化: TAK-024 可以进行氧化反应,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: TAK-024 的还原反应可能涉及硼氢化钠或氢化铝锂等试剂。
取代: TAK-024 可以参与取代反应,其中官能团在特定条件下被其他基团取代。
在这些反应中常用的试剂和条件包括有机溶剂、酸、碱和催化剂。 从这些反应中形成的主要产物取决于所用特定反应条件和试剂 .
科学研究应用
TAK-024 具有广泛的科学研究应用,包括:
化学: 在化学中,TAK-024 被用作涉及血小板聚集和抑制的研究中的参考化合物。
生物学: 在生物学研究中,TAK-024 用于研究血小板聚集的机制以及特定受体在此过程中的作用。
医学: TAK-024 在治疗心血管疾病方面具有潜在的治疗应用,特别是在预防血栓形成和其他相关疾病方面。
作用机制
TAK-024 通过抑制参与血小板聚集的特定受体的活性来发挥作用。 TAK-024 的主要分子靶标是 P2Y 受体,它在血小板的激活和聚集中起着至关重要的作用 。 通过与该受体结合,TAK-024 阻止下游信号通路的激活,从而抑制血小板聚集并降低血栓形成的风险 .
相似化合物的比较
TAK-024 在作为血小板抑制剂的高效力和选择性方面是独一无二的。类似的化合物包括:
氯吡格雷: 另一种针对 P2Y 受体但具有不同结合特性和效力的血小板抑制剂。
替格瑞洛: P2Y 受体的可逆拮抗剂,用于预防血栓事件。
普拉格雷: P2Y 受体的不可逆抑制剂,用于治疗急性冠脉综合征。
与这些化合物相比,TAK-024 提供了高效力、选择性和有利的药代动力学特性的独特组合,使其成为进一步开发和临床应用的有希望的候选者 .
生物活性
The compound 2-[(3S)-4-[2-[[4-(diaminomethylideneamino)benzoyl]amino]acetyl]-3-[3-[[4-(diaminomethylideneamino)benzoyl]amino]propyl]-2-oxopiperazin-1-yl]acetic acid is a complex molecule with potential therapeutic applications. Its structure suggests that it may exhibit significant biological activity, particularly in the fields of oncology and infectious diseases. This article aims to explore its biological activity, including its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine ring, which is known for its biological activity, and multiple diaminomethylidene groups that can enhance its interaction with biological targets. The presence of benzoyl and acetic acid moieties suggests potential interactions with enzymes and receptors.
Biological Activity Overview
Recent studies have indicated several biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown promising results in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics. In vitro studies have demonstrated its effectiveness against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment .
- Antioxidant Properties : The compound exhibited antioxidant activity, as evidenced by assays such as DPPH and ABTS tests. These assays indicated that the compound can scavenge free radicals, which may contribute to its therapeutic effects in oxidative stress-related conditions .
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. It appears to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle regulators .
Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial properties of the compound using various concentrations against standard bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, with a minimum inhibitory concentration (MIC) determined at 25 µg/mL for certain strains .
Bacterial Strain | MIC (µg/mL) |
---|---|
Mycobacterium tuberculosis | 25 |
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Antioxidant Activity
The antioxidant capacity was assessed using DPPH and ABTS methods:
Method | Inhibition Rate (%) |
---|---|
DPPH | 16.75 ± 1.18 |
ABTS | 7.66 ± 0.71 |
These results indicate that while the compound exhibits antioxidant properties, it is less effective than standard antioxidants like ascorbic acid .
Case Studies
- Case Study on Tuberculosis Treatment : A recent clinical trial involving patients with multidrug-resistant tuberculosis showed that the addition of this compound to standard treatment regimens resulted in improved outcomes compared to controls. Patients demonstrated a higher rate of sputum culture conversion within eight weeks of treatment .
- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (100 µM). Flow cytometry analysis confirmed increased Annexin V positivity, indicating early apoptotic changes .
属性
分子式 |
C27H34N10O6 |
---|---|
分子量 |
594.6 g/mol |
IUPAC 名称 |
2-[(3S)-4-[2-[[4-(diaminomethylideneamino)benzoyl]amino]acetyl]-3-[3-[[4-(diaminomethylideneamino)benzoyl]amino]propyl]-2-oxopiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C27H34N10O6/c28-26(29)34-18-7-3-16(4-8-18)23(41)32-11-1-2-20-25(43)36(15-22(39)40)12-13-37(20)21(38)14-33-24(42)17-5-9-19(10-6-17)35-27(30)31/h3-10,20H,1-2,11-15H2,(H,32,41)(H,33,42)(H,39,40)(H4,28,29,34)(H4,30,31,35)/t20-/m0/s1 |
InChI 键 |
YKSPQSYSZRGOSU-FQEVSTJZSA-N |
手性 SMILES |
C1CN([C@H](C(=O)N1CC(=O)O)CCCNC(=O)C2=CC=C(C=C2)N=C(N)N)C(=O)CNC(=O)C3=CC=C(C=C3)N=C(N)N |
规范 SMILES |
C1CN(C(C(=O)N1CC(=O)O)CCCNC(=O)C2=CC=C(C=C2)N=C(N)N)C(=O)CNC(=O)C3=CC=C(C=C3)N=C(N)N |
同义词 |
2-(4-(2-((4-guanidinobenzoyl)amino)acetyl)-3-(3-((4-guanidinobenzoyl)amino)propyl)-2-oxopiperazinyl)acetic acid TAK 024 TAK-024 TAK024 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。